Undecanedinitrile

Beschreibung

Significance of Dinitrile Compounds in Contemporary Chemical Research

Dinitriles are organic compounds that feature two cyano groups (-C≡N). rsc.orgontosight.ai This class of compounds serves as crucial building blocks and intermediates in a wide array of chemical syntheses. rsc.orgresearchgate.net The reactivity of the nitrile group allows for its conversion into various other functional groups, including amines, amides, and carboxylic acids, making dinitriles versatile precursors in the synthesis of more complex molecules. rsc.orgebsco.com

In the realm of polymer science, dinitriles are fundamental. rsc.org A notable example is adiponitrile (B1665535), a key precursor in the production of nylon-6,6, a widely used polyamide. wikipedia.org The polymerization process often involves the transformation of the nitrile groups into other functionalities that can link together to form long polymer chains. The properties of the resulting polymers can be tailored by the structure of the dinitrile used.

Furthermore, dinitriles are of interest in the development of advanced materials. Their unique electronic properties make them suitable for applications in energy storage, particularly as components of electrolytes in batteries. The presence of the polar cyano groups can enhance the solubility and stability of electrolyte formulations. medkoo.com

Scope and Relevance of Undecanedinitrile Studies in Advanced Materials and Chemical Synthesis

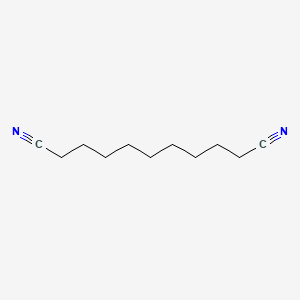

This compound (C₁₁H₁₈N₂), also known as 1,9-dicyanononane, is a long-chain aliphatic dinitrile. Its structure, consisting of an eleven-carbon chain with a nitrile group at each end, imparts specific properties that are the subject of ongoing research.

In the field of advanced materials, this compound is explored for its potential use in high-performance polymers. The long hydrocarbon chain can provide flexibility and hydrophobicity to a polymer, while the terminal nitrile groups offer sites for polymerization or cross-linking. Research is also directed towards its application as a plasticizer and as an additive in materials like nitrile butadiene rubber (NBR) to modify its physical properties. science.gov

In chemical synthesis, this compound serves as a precursor for producing long-chain diamines and diacids, which are valuable monomers for various polyamides and polyesters. The conversion of the nitrile groups can be achieved through catalytic hydrogenation to yield diamines or hydrolysis to form diacids.

Studies have also investigated the use of this compound in the synthesis of N-heterocycles and as an intermediate for fine chemicals. rsc.org Its bifunctional nature allows for the creation of linear or macrocyclic structures with specific functionalities.

Historical Development of Research on Aliphatic Dinitriles

Research into nitrile compounds dates back to the 18th and 19th centuries. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782. wikipedia.org This was followed by the synthesis of benzonitrile (B105546) in 1832 and propionitrile (B127096) in 1834. wikipedia.org Early research focused on understanding the fundamental properties and reactivity of the cyano group.

The development of synthetic methods for nitriles, such as the Kolbe nitrile synthesis and the Rosenmund-von Braun synthesis, paved the way for the preparation of a wide variety of these compounds, including aliphatic dinitriles. wikipedia.org A significant milestone in the industrial application of dinitriles was the development of the hydrocyanation process for producing adiponitrile from 1,3-butadiene, which became crucial for the large-scale production of nylon. wikipedia.org

In the mid-20th century, research expanded to include the investigation of polynitro compounds derived from dinitriles, highlighting their potential in various applications. google.com More recently, the focus has shifted towards more sustainable and selective methods for nitrile transformations, including the use of biocatalysts like nitrilases. frontiersin.orgnih.govresearchgate.net These enzymes offer a greener alternative to traditional chemical methods for hydrolyzing nitriles to carboxylic acids. frontiersin.orgnih.govjournals.co.za The study of aliphatic dinitriles continues to evolve, with ongoing efforts to develop new synthetic routes and explore their applications in novel materials and chemical processes. epa.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

undecanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIQQQYKUPBYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC#N)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289753 | |

| Record name | Undecanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-36-6 | |

| Record name | Undecanedinitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Undecanedinitrile and Its Functionalized Analogues

Direct Synthetic Routes to Undecanedinitrile

Direct routes to this compound primarily involve the introduction of two nitrile functional groups onto a C9 aliphatic chain.

Nucleophilic Substitution Reactions for Dinitrile Formation

A common and traditional method for synthesizing this compound is through the nucleophilic substitution of a 1,9-dihalononane (e.g., 1,9-dibromononane (B1346018) or 1,9-dichlorononane) with a cyanide salt. This reaction proceeds via an Sₙ2 mechanism, where the cyanide ion (CN⁻) acts as the nucleophile. libretexts.orgchemistrystudent.com The reaction is typically carried out by heating the dihalide under reflux in an ethanolic solution of sodium or potassium cyanide. chemistrystudent.com The use of a polar aprotic solvent like DMSO can also facilitate this reaction.

The choice of the leaving group (the halogen) affects the reaction rate, with the reactivity order being I > Br > Cl > F, reflecting the bond strength between the carbon and the halogen atom. chemistrystudent.com

Table 1: Nucleophilic Substitution for this compound Synthesis

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 1,9-Dibromononane | Potassium Cyanide (KCN) | Ethanol, Heat (Reflux) | This compound (1,9-Dicyanononane) |

| 1,9-Dichlorononane (B1294622) | Sodium Cyanide (NaCN) | DMSO, Heat | This compound (1,9-Dicyanononane) |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer alternative pathways that can provide improved efficiency and milder reaction conditions.

Potassium Alkoxide Catalysis under Anhydrous Conditions

Potassium alkoxides, such as potassium tert-butoxide (t-BuOK), are strong, non-nucleophilic bases that are effective catalysts for a variety of organic reactions, particularly under anhydrous conditions. While not a widely documented mainstream method for the direct synthesis of this compound, potassium alkoxides can facilitate nucleophilic substitutions. For instance, a base can catalyze the ring-opening of epoxides with nucleophiles like sodium cyanide. jove.com In the context of this compound synthesis from a precursor like 1,9-nonanediol, a potassium alkoxide could be used in a process where the diol's hydroxyl groups are first converted into better leaving groups (e.g., tosylates). The strong base could then promote an E2 elimination if a suitable substrate is used, or more generally, ensure anhydrous basic conditions required for other catalytic cycles. The primary role of the alkoxide is to act as a strong base, which is crucial for reactions that are sensitive to water.

Base-Catalyzed Preparations

A significant base-catalyzed route for preparing dinitriles involves the dehydration of dialdoximes. This two-step process begins with the oxidation of a diol, such as 1,9-nonanediol, to the corresponding dialdehyde (B1249045), undecanedial. The dialdehyde is then reacted with hydroxylamine (B1172632) (NH₂OH) to form undecanedialdoxime. In the final step, this dialdoxime undergoes a base-catalyzed dehydration to yield this compound. Pyridine is often used as a base in conjunction with dehydrating agents like phosphorus oxychloride (POCl₃) for the E2 elimination of water from the oxime. aakash.ac.in This method is part of a broader set of modern synthetic techniques for producing nitriles under milder conditions than traditional cyanation reactions.

Electrochemical Synthetic Pathways for Nitrile Compounds

Electrochemical synthesis represents a green and increasingly important alternative for producing chemicals. A prominent industrial example of dinitrile synthesis via electrochemistry is the Monsanto process for producing adiponitrile (B1665535) (a C6 dinitrile) by the electro-hydrodimerization of acrylonitrile (B1666552).

2CH₂=CHCN + 2H₂O + 2e⁻ → NC(CH₂)₄CN + 2OH⁻

This method avoids the use of highly toxic hydrogen cyanide required in other processes. While this specific industrial process yields adiponitrile, the underlying principle of electrochemical reductive coupling could potentially be adapted for the synthesis of other, longer-chain dinitriles from different unsaturated nitrile precursors.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives typically involves two main strategies: using a substituted starting material or functionalizing the pre-formed dinitrile chain.

A key method for creating α-substituted nitriles is through the alkylation of the α-carbon (the carbon adjacent to the nitrile group). The hydrogen atoms on this carbon are weakly acidic and can be removed by a very strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion acts as a potent nucleophile that can react with an alkyl halide to form a new carbon-carbon bond, leading to an α-substituted dinitrile. pressbooks.pub

For example, treating this compound with one equivalent of LDA followed by an alkyl halide (R-X) would yield a mono-α-substituted derivative.

Table 2: Synthesis of α-Substituted this compound Derivatives

| Starting Material | Reagents | Substituent (R) | Product |

|---|---|---|---|

| This compound | 1) LDA, THF, -78°C 2) CH₃I | Methyl (-CH₃) | 2-Methylthis compound |

| This compound | 1) LDA, THF, -78°C 2) CH₃CH₂Br | Ethyl (-CH₂CH₃) | 2-Ethylthis compound |

| This compound | 1) LDA, THF, -78°C 2) C₆H₅CH₂Cl | Benzyl (-CH₂C₆H₅) | 2-Benzylthis compound |

Alternatively, one could start with a substituted C9 precursor, such as a 3-methyl-1,9-nonanediol, and then apply the synthetic methods described in section 2.1 to convert the terminal hydroxyl groups into nitrile groups, yielding a chain-substituted this compound.

Nitration Reactions of Diaza-undecanedinitriles

The synthesis of nitrated diaza-alkanes serves as a crucial field in the development of energetic materials, where they are often explored as blasting oils or energetic plasticizers. google.comnih.gov While direct literature on the nitration of diaza-undecanedinitriles is scarce, the general methodologies for producing dinitro-diaza-alkanes provide a clear blueprint for such transformations. A common industrial approach involves synthesizing a suitable precursor, such as a dialkyldiamide, which is then nitrated using conventional nitrating agents. google.com

For example, a method for producing dinitro-diaza-alkanes can start from a dialkyl ester of a dicarboxylic acid, which is reacted with an alkylamine to form the corresponding dialkyldiamide. This intermediate is subsequently nitrated to create the dialkyldinitroamide. google.com This product can then be processed to yield the desired alkylnitroamine, which is condensed to form the final dinitro-diaza-alkane. google.com The synthesis of 2,4-dinitro-2,4-diaza-pentane, for instance, can be achieved by nitrating dimethylurea, hydrolyzing the product to methylnitroamine, and then condensing it with paraformaldehyde and sulfuric acid. google.com These established routes for shorter-chain diaza-alkanes illustrate the fundamental chemical steps that would be applicable to an this compound backbone containing diaza functionalities. The introduction of nitro groups is a key step in producing energetic compounds like nitramines (containing the N-NO2 group). jes.or.jp

Preparation of Tetranitro-undecanedinitrile Analogues

Nitroacetonitrile (B168470) is another versatile precursor used in the synthesis of energetic materials, particularly for creating annulated heterocyclic systems that contain vicinal amino and nitro groups. rsc.orgrsc.org Although pure nitroacetonitrile is chemically unstable, its stable salts can be used to couple with diazonium compounds, leading to the formation of highly nitrated, complex heterocyclic structures. rsc.orgrsc.org The synthesis of 2-(dinitromethylene)-4,5-imidazolidinedione, for instance, can be achieved through the nitration of precursor compounds. capes.gov.br Such methodologies, focused on building highly nitrated heterocyclic or cage structures, provide established chemical principles for the potential synthesis of tetranitro-undecanedinitrile analogues, which would likely serve as energetic plasticizers. google.commdpi.comresearchgate.net

Functionalization for Supramolecular Assembly Applications

Functionalizing molecules to enable their use in supramolecular assemblies involves introducing specific groups that can participate in non-covalent interactions like hydrogen bonding, metal coordination, or π-π stacking. nih.govazonano.comacs.orgmdpi.com While this compound itself is a simple aliphatic chain, it can be functionalized to act as a component in larger, self-assembling systems.

A prominent strategy involves using dinitriles as "guest" molecules within "host" macrocycles. Research has shown that linear dinitriles can form host-guest interactions with functionalized pillar organic-chemistry.orgarenes, a class of macrocyclic host molecules. mdpi.comnih.gov In one study, a carboxylate-functionalized pillar organic-chemistry.orgarene was adsorbed onto gold nanorods, which then self-assembled with a linear dinitrile, driven by host-guest interactions. nih.gov This demonstrates how the nitrile groups at the ends of a long chain like this compound can be used as recognition sites to build larger, hybrid supramolecular materials. nih.gov The assembly of such systems can also be controlled by external stimuli, making them attractive for smart materials. nih.gov

Other functionalization strategies that could be applied to an this compound backbone include:

π-π Stacking : Introducing aromatic groups (like pyrene) onto the molecule would allow it to engage in π-π stacking, a common method for the non-covalent functionalization of materials like graphene or carbon nanotubes. frontiersin.orgresearchgate.netbeilstein-journals.org

Hydrogen Bonding : Attaching moieties capable of forming strong, directional hydrogen bonds, such as diaminopyridine or thymine, would enable controlled assembly into polymeric chains or other defined structures. acs.org

Metal-Ligand Coordination : The nitrile groups themselves, or other introduced ligands like pyridines, can coordinate with metal ions (e.g., Pt(II), Pd(II), Ag(I)) to drive the self-assembly of discrete 2D or 3D structures like metallacycles. nih.govuni-regensburg.de

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of nitriles and dinitriles aims to reduce environmental impact by improving efficiency, using safer materials, and minimizing waste. organic-chemistry.org

Atom Economy Maximization in Dinitrile Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. buecher.de Reactions with high atom economy are inherently less wasteful. Addition and rearrangement reactions are considered the most atom-economical, often achieving 100% efficiency, whereas substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. buecher.de

The industrial synthesis of adiponitrile, a large-scale dinitrile, provides an excellent case study. The direct hydrocyanation of butadiene, developed by DuPont, is a major industrial process that proceeds with 100% atom economy and is considered a green and competitive route. jetir.orggoogle.com In contrast, older methods for producing dinitriles, such as the dehydration of adipic acid and ammonia (B1221849), suffer from poor atom economy due to high temperatures and side reactions. sciengine.com Electrosynthesis routes, such as the electrochemical hydrogenation of acrylonitrile to produce adiponitrile, also offer significantly enhanced atom efficiency and reduced fossil energy consumption. rsc.org

| Reaction Type | General Characteristic | Atom Economy | Example |

|---|---|---|---|

| Addition | All reactant atoms are incorporated into the product. | 100% (Ideal) | Hydrocyanation of Butadiene jetir.orggoogle.com |

| Rearrangement | A molecule rearranges to form an isomer. | 100% (Ideal) | Benzilic Acid Rearrangement buecher.de |

| Substitution | An atom or group is replaced by another. | <100% | Traditional Deacylation of Penicillin G (~28%) jetir.org |

| Elimination | Atoms are removed to form a double bond. | <100% | Dehydration of Alcohols |

Utilization of Safer Solvents and Auxiliaries

A key goal of green chemistry is to replace hazardous solvents and reagents with safer, more environmentally benign alternatives. researchgate.net In nitrile synthesis, this has led to the exploration of solvent-free conditions and the use of novel solvent systems.

Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have emerged as highly effective and ecofriendly catalysts and reaction media for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.orgorganic-chemistry.org These solvents are advantageous because they are low-cost, non-toxic, biodegradable, and often reusable. organic-chemistry.org The use of a choline chloride-urea DES allows for the synthesis of nitriles in good to excellent yields under solvent-free conditions, either with conventional heating or more efficiently with microwave irradiation. organic-chemistry.orgorganic-chemistry.org This approach avoids the use of toxic cyanide reagents, strong bases, or volatile organic solvents, aligning with green chemistry principles. organic-chemistry.orgresearchgate.net Other green protocols include using silica (B1680970) gel as a support for solvent-free reactions, which simplifies the work-up process and reduces waste. ajgreenchem.com

Catalysis for Enhanced Reaction Efficiency and Selectivity

Catalysis is fundamental to green chemistry because catalytic reagents can replace stoichiometric ones, reducing waste and often enabling reactions under milder conditions. rsc.org The synthesis of nitriles from readily available starting materials like aldehydes or alcohols has been significantly improved through various catalytic systems.

One notable method is the copper/TEMPO-catalyzed synthesis of nitriles, which uses aqueous ammonia as the nitrogen source and air as the oxidant. rsc.orgnih.gov This system is highly efficient and can be performed in standard glassware, making it practical and accessible. rsc.org Other catalytic approaches for the direct conversion of aldehydes to nitriles include:

Iodine Catalysis : Using catalytic iodine with an oxidant like tert-butyl hydroperoxide (TBHP) provides a simple and efficient method under mild conditions. rsc.org

Deep Eutectic Solvent (DES) Catalysis : As mentioned, DES can act as both the solvent and the catalyst for the conversion of aldehydes and hydroxylamine hydrochloride to nitriles. organic-chemistry.org

Heterogeneous Catalysis : Using recyclable solid catalysts like silica-gel or red mud simplifies product purification and catalyst recovery, contributing to a greener process. ajgreenchem.com

| Catalytic System | Starting Material | Key Features | Reference |

|---|---|---|---|

| Copper/TEMPO / Air | Aldehydes or Alcohols | Uses air as a green oxidant; aqueous ammonia as N-source. | rsc.orgnih.gov |

| Choline Chloride/Urea (DES) | Aldehydes | Acts as both catalyst and solvent; reusable; solvent-free conditions. | organic-chemistry.orgorganic-chemistry.org |

| Iodine / TBHP | Aldehydes | Mild conditions; simple and efficient protocol. | rsc.org |

| Silica-gel | Aldehydes | Solvent-free; inexpensive; simple work-up. | ajgreenchem.com |

| Copper Acetate / Air | Aldehydes | Inexpensive catalyst; uses air as oxidant under ligand-free conditions. | researchgate.net |

Advanced Materials Applications of Undecanedinitrile Derivatives

Integration in Polymer Science and Engineering

In polymer science, the undecanedinitrile framework is explored for creating monomers and additives that impart specific functionalities to polymer systems, ranging from energetic properties in propellants to enhanced mechanical characteristics in structural composites.

While specific research on "nitraza-undecanedinitrile" is limited in contemporary literature, historical documents on nitropolymer development list related dinitrile structures as compounds of interest. dtic.mil The primary goal of incorporating nitraza- and nitro- groups into a dinitrile framework is to increase the nitrogen and oxygen content, thereby boosting the energy density of the resulting polymer. A 1956 report on nitropolymers and their application to propellants lists several complex nitraza-dinitrile salts that were investigated for this purpose. dtic.mil These structures suggest a strategy of synthesizing long-chain molecules with multiple energetic functional groups.

The this compound backbone is a candidate for such applications due to its long, flexible chain, which could yield a rubbery, elastomeric binder when polymerized, a desirable property for absorbing mechanical shocks and preventing cracking in propellant grains. dtic.mil The theoretical synthesis of a nitraza-undecanedinitrile derivative would involve introducing N-nitro (nitramine) functionalities into the undecane (B72203) chain, transforming the inert hydrocarbon backbone into an energetic one.

Table 1: Examples of Nitraza-Dinitrile Compounds Investigated for Nitropolymer Propellants dtic.mil

| Compound Name | Structural Information |

| bis-Nitric acid salt of 7,7-dinitro-4,10-diaza-1,13-tridecane dinitrile | A C11 dinitrile backbone with two diaza (nitraza) groups and two nitro groups. |

| bis-Nitric acid salt of 7,10-dinitro-4,7,10,13-tetraza-1,16-hexadecane dinitrile | A C12 dinitrile backbone with four diaza (nitraza) groups and two nitro groups. |

| bis-Nitric acid salt of 7-nitro-4,7,10-triaza-1,13-tridecane dinitrile | A C11 dinitrile backbone with three diaza (nitraza) groups and one nitro group. |

Modern solid propellant formulations are complex composites typically consisting of an oxidizer (e.g., ammonium (B1175870) perchlorate), a metallic fuel (e.g., aluminum powder), a binder, and various additives like plasticizers and curing agents. youtube.comyoutube.com The binder, often a polymer like hydroxyl-terminated polybutadiene (B167195) (HTPB), encapsulates the solid particles and cures to form a solid-yet-elastic matrix. dtic.mil

Energetic binders and plasticizers are sought to replace inert components like HTPB to increase the propellant's specific impulse (a measure of efficiency). at.ua this compound can serve as a precursor for such energetic components. Its long aliphatic chain is ideal for creating energetic plasticizers, which are needed to improve the processability of the propellant slurry and enhance the mechanical properties of the cured motor, especially at low temperatures. youtube.comyoutube.com

Monomers derived from this compound could be synthesized by converting the terminal nitrile groups into more reactive functionalities, which can then be polymerized. For example, reduction of the nitriles to amines followed by reaction with epoxides could yield energetic prepolymers. Alternatively, the this compound backbone could be functionalized with energetic groups such as azides or nitrate (B79036) esters to create a high-energy, flexible molecule. dtic.mil The flexibility of the C11 chain is advantageous, as it can lead to binders with low glass transition temperatures, ensuring the propellant remains mechanically robust across a wide range of operating temperatures. mdpi.com

Table 2: Common Components in Modern Propellant Formulations

| Component | Example(s) | Function |

| Binder | Hydroxyl-terminated polybutadiene (HTPB), Glycidyl azide (B81097) polymer (GAP) dtic.mil | Provides structural integrity; can also be an energetic component. |

| Plasticizer | Isodecyl pelargonate (IDP), Butanetriol trinitrate (BTTN) youtube.com | Reduces viscosity for processing; improves mechanical properties. |

| Oxidizer | Ammonium Perchlorate (AP) youtube.com | Provides oxygen for the combustion of the fuel and binder. |

| Fuel | Aluminum (Al) Powder youtube.com | Increases energy density and combustion temperature. |

| Curing Agent | Methylene (B1212753) diphenyl diisocyanate (MDI) youtube.com | Crosslinks the binder polymer chains to solidify the propellant. |

Polymer Matrix Composites (PMCs) are materials where a reinforcement (like glass or carbon fibers) is embedded within a polymer matrix (like epoxy or polyester). azom.comas-proceeding.com These materials are valued for their high strength-to-weight ratio and are used across aerospace, automotive, and marine industries. as-proceeding.comresearchgate.net The matrix binds the reinforcement fibers, transfers load between them, and protects them from environmental damage. mu.edu.tr

Derivatives of this compound can be incorporated into polymer matrices to modify their properties. The long, flexible aliphatic chain can act as a toughening agent, increasing the matrix's resistance to fracture without significantly compromising its strength or thermal stability. This is achieved by introducing flexibility at the molecular level, allowing the matrix to absorb more energy before failing.

For this compound-based constituents to be integrated, they typically need to be functionalized to ensure compatibility and/or reactivity with the host polymer matrix. The terminal nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines. These functional groups can then form covalent bonds with the matrix resin during the curing process. For example, amine-terminated derivatives could act as curing agents for epoxy resins, becoming a permanent part of the crosslinked polymer network. mu.edu.tr This integration ensures the additive does not leach out over time and contributes directly to the final structural properties of the composite material.

This compound-Derived Monomers for Propellant Formulations

Contributions to Supramolecular Chemistry and Self-Healing Materials

The unique molecular structure of this compound, featuring two functional end-groups separated by a flexible spacer, makes it an attractive building block for creating dynamic and responsive materials through non-covalent interactions.

Supramolecular polymers are chains of monomeric units held together by reversible, non-covalent interactions, such as hydrogen bonds (H-bonds). wikipedia.org This reversibility allows these materials to exhibit unique properties, like responsiveness to stimuli (e.g., temperature) and self-healing capabilities. The strength and directionality of the H-bonds are crucial for the formation of stable, long-chain polymers. researchgate.net Highly effective H-bonding motifs, such as the self-complementary quadruple hydrogen-bonding ureidopyrimidinone (UPy) unit, have been developed to drive polymerization. wikipedia.org

The this compound molecule itself does not possess the strong hydrogen-bonding donor groups required for this type of polymerization. However, its framework is an ideal candidate for creating bifunctional monomers. The synthesis would involve chemically modifying the terminal nitrile groups to introduce potent H-bonding motifs. For instance, the nitriles could be converted to amines, which are then reacted to form ureas, amides, or the powerful UPy groups.

This would result in a monomer with an H-bonding unit at each end of a long, flexible C11 spacer. In solution, these monomers would self-assemble into long polymer chains via directional hydrogen bonding. The this compound-derived spacer would impart significant flexibility to the resulting supramolecular polymer, potentially leading to materials with elastomeric (rubber-like) properties.

Table 3: Common Hydrogen-Bonding Interactions in Supramolecular Chemistry wikipedia.orgmdpi.com

| H-Bonding Motif | Number of H-Bonds | Relative Strength | Example Systems |

| Single Amide | 1 | Weak | Polyamides |

| Carboxylic Acid Dimer | 2 | Moderate | Dimerization in solution |

| 2,6-Diaminopyridine | 3 | Strong | Self-assembly systems |

| Ureidopyrimidinone (UPy) | 4 | Very Strong | High molecular weight supramolecular polymers |

| Melamine - Cyanuric Acid | 6 (in rosette) | Very Strong | Supramolecular networks and gels |

Self-healing materials possess the intrinsic ability to repair damage, extending their lifetime and improving reliability. csic.es Intrinsic self-healing relies on dynamic chemical bonds within the polymer network that can break and reform, often triggered by an external stimulus like heat. nih.gov Mechanisms based on non-covalent interactions like hydrogen bonds or dynamic covalent bonds like metal-ligand coordination are particularly effective. csic.esnih.gov

The nitrile group (–C≡N) is a key functionality in the design of certain self-healing materials. For example, in carboxylated nitrile butadiene rubber (XNBR), the nitrile groups, in conjunction with carboxyl groups, can participate in reversible ionic crosslinking through coordination with metal ions like zinc (Zn2+). nih.govresearchgate.net These dynamic metal-ligand bonds can break upon damage and reform upon heating, closing cracks and restoring mechanical properties. nih.gov

An this compound framework is highly suitable for designing novel self-healing polymers based on this principle. By copolymerizing a functionalized this compound derivative with other monomers, a polymer architecture with pendant nitrile groups on flexible chains can be created. The long aliphatic chain of the this compound unit would provide high molecular mobility, which is crucial for the polymer chains to diffuse across a damaged interface and re-establish the dynamic bonds necessary for healing. This combination of a flexible backbone and functional nitrile groups could lead to tough yet highly efficient self-healing elastomers. csic.es

Applications in Energy Storage Systems

Role of Dinitrile Compounds as Additives in Non-Aqueous Electrolyte Solutions for Lithium Secondary Batteries

Dinitrile compounds are primarily utilized as film-forming additives in the non-aqueous electrolytes of lithium secondary batteries. magtech.com.cn Their principal function is to participate in the formation of stable protective layers on the surfaces of both the cathode and the anode. These layers are known as the Cathode Electrolyte Interphase (CEI) and the Solid Electrolyte Interphase (SEI), respectively.

The nitrile functional groups (–CN) are key to their efficacy. These groups can effectively coordinate with transition metal ions that might dissolve from the cathode material, particularly in high-voltage systems. rsc.org This interaction helps to form a stable, thin, and uniform CEI. rsc.org This protective interface acts as a barrier, passivating the cathode surface to prevent the oxidative decomposition of the electrolyte, which is a common issue at high operating voltages. magtech.com.cnacs.org For example, research has shown that dinitrile additives can be preferentially oxidized on the cathode surface to generate the CEI film, which stabilizes the cathode/electrolyte interface. acs.org This film can suppress the irreversible phase transition in cathode materials and impede the dissolution of transition metals. rsc.org

On the anode side, dinitrile additives contribute to the formation of a robust and ion-conducting SEI. mdpi.com A well-formed SEI is crucial for preventing the continuous decomposition of the electrolyte on the highly reactive lithium metal or graphite (B72142) anode surface. It allows for the efficient transport of lithium ions (Li⁺) while blocking electrons, which is essential for stable and reversible battery cycling. rsc.org Some dinitrile compounds work synergistically with other additives, such as fluoroethylene carbonate (FEC), to create a more resilient and homogeneous SEI layer. mdpi.com By suppressing the decomposition of carbonate-based organic solvents, these additives help to reduce the generation of gas, which can lead to battery swelling and performance degradation, especially at elevated temperatures. google.com

In essence, the role of dinitrile additives is to engineer more stable electrode/electrolyte interfaces, which is fundamental to improving the longevity and safety of lithium secondary batteries. magtech.com.cnrsc.org

Electrochemical Performance Enhancement in Battery Technologies

The interfacial stabilization provided by dinitrile additives translates directly into measurable improvements in the electrochemical performance of lithium secondary batteries. These enhancements are observed across several key metrics, including cycling stability, coulombic efficiency, and rate capability.

Cycling Stability and Capacity Retention: One of the most significant benefits of using dinitrile additives is the enhancement of long-term cycling stability. By forming protective CEI and SEI layers, these additives mitigate the primary causes of capacity fade, such as electrolyte decomposition and structural degradation of the cathode. magtech.com.cnrsc.org

For instance, the introduction of 3,3'-(Ethylenedioxy)dipropiononitrile (EDPN) as an additive in a LiNi₁/₃Co₁/₃Mn₁/₃O₂/graphite pouch cell operating up to a high voltage of 4.5 V dramatically improved capacity retention from 32.5% to 83.9% after 100 cycles. magtech.com.cn Similarly, in a Li|NCM811 battery, the addition of 1.0 wt% succinonitrile (B93025) (SN) resulted in a capacity retention rate improvement of 32.8% after 250 cycles at a 1C rate. rsc.org In another study, a battery with a tris(2-cyanoethyl) borate (B1201080) (TCEB) additive retained 78.2% of its capacity after 200 cycles at 4.5 V, compared to just 40.4% for the battery with the base electrolyte. acs.org

Coulombic Efficiency (CE) and Rate Capability: Dinitrile additives also contribute to higher coulombic efficiency, which is the ratio of charge output during discharging to charge input during charging. A higher CE indicates fewer irreversible side reactions. The use of 1,3,6-hexanetrinitrile (HTCN) in conjunction with FEC led to a notable initial Coulombic efficiency of 89.0% at a 0.1C rate. mdpi.com

Furthermore, these additives can improve the battery's rate capability, which is its ability to perform well at high charge and discharge currents. The stable interfaces and improved Li⁺ transport facilitate faster kinetics. rsc.org For example, adding succinonitrile to a Li|NCM811 cell increased its capacity retention at a high rate (1C vs 0.1C) from 69.0% to 80.0%. rsc.org Research on Li-O₂ batteries has also shown that a bifunctional nitrile additive, 2-methoxy benzonitrile (B105546) (2-MBN), enabled stable cycling for 97 cycles at a high current density of 600 mA·g⁻¹, a significant improvement over the 28 cycles achieved without the additive. ciac.jl.cn

The table below summarizes key research findings on the impact of various dinitrile additives on battery performance.

| Dinitrile Additive | Battery System | Performance Metric | Improvement Noted |

| Succinonitrile (SN) | Li | NCM811 | Capacity Retention |

| Rate Capability | ▲ 1C/0.1C capacity ratio increased from 69.0% to 80.0%. rsc.org | ||

| 3,3'-(Ethylenedioxy)dipropiononitrile (EDPN) | LiNi₁/₃Co₁/₃Mn₁/₃O₂ / Graphite | Capacity Retention | ▲ Increased from 32.5% to 83.9% after 100 cycles at 4.5V. magtech.com.cn |

| Tris(2-cyanoethyl) borate (TCEB) | LiCoO₂ ∥ Li | Capacity Retention | ▲ 78.2% after 200 cycles at 4.5V, vs. 40.4% without additive. acs.org |

| 1,3,6-Hexanetrinitrile (HTCN) with FEC | Graphite Anode | Initial Coulombic Efficiency | ▲ Achieved 89.0% at 0.1C. mdpi.com |

| Capacity Retention | ▲ Retained 78.4% capacity at 2.0C after 100 cycles. mdpi.com | ||

| Glutaronitrile (B146979) / Butyronitrile with VC | LiFePO₄ / Li | Cycle Life | ▲ >100 cycles with >95% capacity retention at 0.5C rate. researchgate.net |

These findings underscore the effectiveness of dinitrile compounds in addressing critical challenges in lithium battery technology, paving the way for more durable and higher-performance energy storage systems.

Mechanistic Investigations and Reaction Kinetics of Undecanedinitrile Transformations

Elucidation of Reaction Pathways for Dinitrile Formation

The formation of undecanedinitrile can be achieved through various synthetic routes, each involving distinct mechanistic pathways. One common method is the reaction of 1,9-dichlorononane (B1294622) with a cyanide source, such as sodium or potassium cyanide. This reaction proceeds via a nucleophilic substitution mechanism.

Another significant pathway is the catalytic conversion of aldehydes. For instance, a one-pot synthesis from aldehydes using hydroxylamine (B1172632) hydrochloride can be catalyzed by red mud under microwave irradiation. researchgate.net This method is considered environmentally benign. The synthesis of nitriles from aldehydes can also be achieved using hexamethyldisilazane (B44280) (HMDS) as the nitrogen source, catalyzed by 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) and a co-catalyst like sodium nitrite (B80452) (NaNO2) under an oxygen atmosphere. sci-hub.se The proposed mechanism for the TEMPO-catalyzed reaction involves the formation of an intermediate that is subsequently transformed into the final nitrile product. sci-hub.se

Furthermore, the synthesis of nitriles can be accomplished through an electrochemical Appel reaction, which involves the dehydration of oximes. sioc-journal.cn This method is noted for its mild reaction conditions and operational simplicity. sioc-journal.cn Mechanistic studies suggest the formation of a PPh3Br2 intermediate from the reaction of triphenylphosphine (B44618) (PPh3) with anodically generated bromine, which then reacts with the aldoxime. sioc-journal.cn

A novel approach involves the site-selective C(sp2)–C(sp3) cleavage of benzylic and allylic alcohols using hydroxylamine-O-sulfonic acid (HOSA). nih.gov This reaction can lead to the formation of nitriles, among other nitrogen-containing compounds. nih.gov The proposed mechanism suggests the formation of a carbocation intermediate which then undergoes further reactions to yield the final products. nih.gov

The table below summarizes various synthetic pathways for nitrile formation, including those applicable to this compound.

Table 1: Synthetic Pathways for Nitrile Formation

| Method | Reactants | Catalyst/Reagent | Key Mechanistic Feature |

|---|---|---|---|

| Nucleophilic Substitution | 1,9-Dichlorononane, Sodium Cyanide | - | SN2 reaction |

| Catalytic Aldehyde Conversion | Aldehyde, Hydroxylamine Hydrochloride | Red Mud (Microwave) | One-pot synthesis |

| TEMPO-Catalyzed Oxidation | Aldehyde, Hexamethyldisilazane (HMDS) | TEMPO/NaNO2, O2 | Involves an intermediate species sci-hub.se |

| Electrochemical Appel Reaction | Aldoxime | PPh3, TBAB | Dehydration of oximes via PPh3Br2 intermediate sioc-journal.cn |

| C-C Bond Cleavage | Benzylic/Allylic Alcohols | Hydroxylamine-O-sulfonic acid (HOSA) | Carbocation intermediate formation nih.gov |

Kinetic Studies of Dinitrile Synthesis and Derivatization

The study of reaction kinetics provides quantitative insights into the rates of chemical processes and the factors that influence them. atascientific.com.au For the synthesis of this compound, kinetic studies are essential for optimizing reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction time.

Kinetic models, including lumped models and data-based approaches like artificial neural networks (ANNs), can be employed to describe the complex reaction systems involved in dinitrile synthesis. mdpi.com These models help in understanding the effect of multiple variables on the reaction performance. mdpi.com The rate of a chemical reaction is influenced by several factors, including the nature of the reactants, their physical state, concentration, temperature, and the presence of a catalyst. atascientific.com.au

In the context of dinitrile derivatization, kinetic studies are equally important. For example, the hydrolysis of the nitrile groups to form carboxylic acids or their reduction to amines are common derivatization reactions. The rates of these reactions can be determined experimentally, and from this data, rate laws and rate constants can be derived. atascientific.com.au Techniques like stopped-flow spectroscopy are often used to study the kinetics of fast reactions. atascientific.com.au

The Borchardt and Daniels approach, a method based on differential scanning calorimetry (DSC), can be used to determine the kinetic parameters of a reaction from a single scan. tainstruments.com This method assumes the reaction follows nth-order kinetics and allows for the calculation of the activation energy, pre-exponential factor, and reaction order. tainstruments.com

The table below presents hypothetical kinetic data for the synthesis of a dinitrile, illustrating the type of information obtained from such studies.

Table 2: Hypothetical Kinetic Data for Dinitrile Synthesis

| Experiment | Initial [Reactant A] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻³ |

Influence of Catalysts and Reaction Conditions on Mechanism and Selectivity

Catalysts play a pivotal role in chemical transformations by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. energy.gov The choice of catalyst and reaction conditions can significantly influence both the reaction mechanism and the selectivity towards the desired product. energy.gov

In the synthesis of nitriles, various catalysts have been employed. For instance, red mud has been shown to be an efficient catalyst for the one-pot synthesis of nitriles from aldehydes. researchgate.net In other systems, transition metal catalysts, such as those based on titanium, offer alternative pathways for reactions like hydroamination. rsc.org The selectivity of a catalyst can direct a reaction to favor the formation of a specific product over others. energy.gov

The interaction between the metal nanoparticles of a catalyst and the support material can have a substantial impact on catalytic performance. researchgate.net Modulating these metal-support interactions is a key strategy for enhancing both activity and selectivity. researchgate.net For example, the size of the catalyst's nanoparticles and the distance between them can affect the selectivity of a reaction. harvard.edu

Reaction conditions such as temperature, pressure, and solvent also have a profound effect on the mechanism and selectivity. For example, in the TEMPO-catalyzed oxidation of aldehydes to nitriles, the reaction temperature and the choice of solvent can influence the reaction rate and yield. sci-hub.se Similarly, in electrochemical synthesis, the applied current or potential can be tuned to optimize the reaction. sioc-journal.cn

The table below summarizes the influence of different catalysts on the synthesis of nitriles, highlighting the reaction conditions and the observed selectivity.

Table 3: Influence of Catalysts on Nitrile Synthesis

| Catalyst | Reactants | Reaction Conditions | Selectivity/Yield |

|---|---|---|---|

| Red Mud | Undecanal, Hydroxylamine Hydrochloride | Microwave, Solvent-free | Good yield of Undecanenitrile researchgate.net |

| TEMPO/NaNO2 | Aldehyde, HMDS | 30°C, CH3CN, O2 atmosphere | Good to excellent yields for various nitriles sci-hub.se |

| PPh3 (Electrochemical) | Aldoxime | Constant current, CH3CN, 30°C | Good yield of nitrile sioc-journal.cn |

| Titanium-based catalysts | - | - | Offers new approaches for hydroamination rsc.org |

| Pd@zeolite | Nitroarenes | - | High selectivity for hydrogenation of the nitro group frontiersin.org |

Analytical Methodologies for Characterization of Undecanedinitrile

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy involves the interaction of electromagnetic radiation with the sample to produce a spectrum, which serves as a unique molecular fingerprint. chembam.com These techniques are fundamental for the structural elucidation and purity assessment of synthesized chemical compounds like undecanedinitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. rsc.orgslideshare.net By analyzing the chemical shifts, spin-spin coupling, and integration of signals in both ¹H NMR and ¹³C NMR spectra, the precise structure of this compound can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in its aliphatic chain. Protons closer to the electron-withdrawing nitrile groups will appear at a lower field (higher ppm value) compared to the protons in the middle of the alkyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. uct.ac.za The carbon atoms of the two nitrile (-C≡N) groups are highly characteristic and typically appear in the range of 118-122 ppm. The signals for the aliphatic carbons (CH₂) will resonate at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Please note: This table is based on typical values for aliphatic dinitriles and may not represent experimentally verified data for this compound.

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| NC-C H₂-(CH₂)₇-CH₂-CN | ~2.4 - 2.6 (triplet) | ~17 - 18 |

| NC-CH₂-C H₂-(CH₂)₅-CH₂-CH₂-CN | ~1.6 - 1.8 (multiplet) | ~25 - 27 |

| NC-(CH₂)₂-C H₂-(CH₂)₃-CH₂-(CH₂)₂-CN | ~1.4 - 1.6 (multiplet) | ~28 - 30 |

| Central (CH₂)₃ groups | ~1.2 - 1.4 (multiplet) | ~29 - 30 |

| C ≡N | - | ~119 - 121 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. specac.commaricopa.edu For this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) functional group.

The C≡N triple bond stretch results in a sharp and intense absorption peak in a relatively uncongested region of the IR spectrum, typically between 2260 and 2240 cm⁻¹. 6-napse.com The presence of this distinct peak provides strong evidence for the nitrile functionality. The spectrum will also feature absorption bands corresponding to C-H stretching vibrations of the aliphatic methylene (B1212753) groups, typically in the range of 2850-2960 cm⁻¹. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |

| C≡N (Nitrile) | Stretching | 2240 - 2260 | Sharp, Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. gentechscientific.comslideshare.net The molecular formula of this compound is C₁₁H₁₈N₂, giving it a molecular weight of approximately 178.28 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 178.

Upon ionization, the molecular ion can undergo fragmentation. libretexts.org The fragmentation of aliphatic dinitriles is complex, but characteristic losses related to the alkyl chain and cleavage near the nitrile groups can provide structural confirmation.

Table 3: Potential Mass Spectrometry Fragments for this compound Please note: This table represents theoretical fragmentation patterns. Actual observed fragments may vary based on ionization technique and energy.

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 178 | [C₁₁H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of a methyl group |

| 151 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 137 | [M - C₃H₅]⁺ | Cleavage of the alkyl chain |

Infrared (IR) Spectroscopy for Functional Group Analysis

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for performing accurate quantitative analysis. innovatechlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. innovatechlabs.commedistri.swiss It is highly effective for analyzing volatile and semi-volatile compounds like this compound, making it an ideal method for assessing purity and identifying trace impurities. 6-napse.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. innovatechlabs.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. By comparing the resulting mass spectra to spectral libraries and analyzing retention times, impurities can be identified and quantified.

Table 4: General GC-MS Parameters for the Analysis of Nitriles Note: These are typical parameters and would require optimization for the specific analysis of this compound.

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp ~70 °C, ramp at 10 °C/min to ~300 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40 - 450 m/z |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. nih.govnih.gov For a compound like this compound, which has limited volatility, reversed-phase HPLC (RP-HPLC) is often the method of choice.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used for detection, as the nitrile group, although not a strong chromophore, allows for detection at low wavelengths (around 200-210 nm). The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for precise quantitative analysis when calibrated against a standard of known concentration. researchgate.net

Table 5: Illustrative HPLC Parameters for Quantitative Analysis Note: This is a representative method and requires specific development and validation for this compound.

| Parameter | Typical Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at ~210 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Electrochemical Analytical Techniques

Electrochemical methods are pivotal in characterizing the redox properties of organic molecules. These techniques probe the electron transfer processes that a molecule can undergo, providing insights into its electronic structure and reactivity. For a compound like this compound, electrochemical analysis can reveal information about its stability and potential for use in applications where electron transfer is a key process. By subjecting the compound to a varying potential and measuring the resulting current, a detailed electrochemical profile can be established.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is a potent and widely used electrochemical technique for the initial study of the redox behavior of chemical species. gamry.com It is a versatile method that can provide qualitative and quantitative information about the electron transfer processes of a compound. gamry.com The technique involves applying a linearly swept potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte, and then reversing the potential sweep. ossila.comaithor.com The resulting current is measured and plotted against the applied potential, generating a characteristic cyclic voltammogram. jh.edu

The experiment is typically conducted in a three-electrode electrochemical cell, which consists of a working electrode, a reference electrode, and a counter (or auxiliary) electrode. gamry.comossila.com The potential is controlled between the working and reference electrodes, while the current flows between the working and counter electrodes. ossila.com For the analysis of an organic compound such as this compound, the sample would be dissolved in a suitable organic solvent containing a supporting electrolyte to ensure solution conductivity. oclc.org

A cyclic voltammogram provides several key pieces of information regarding the redox behavior of the analyte. gamry.comossila.com This includes:

Redox Potentials: The potentials at which oxidation (anodic peak potential, Epa) and reduction (cathodic peak potential, Epc) occur. jh.edulibretexts.org These potentials are indicative of the energy levels of the molecule's frontier orbitals (HOMO and LUMO). nih.gov

Reversibility of Redox Processes: The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc) provide insight into the electrochemical reversibility of the reaction. For a reversible one-electron process, ΔEp is theoretically 59/n mV (where n is the number of electrons) at 25 °C, and the peak current ratio is unity. ossila.com

Electron Transfer Kinetics: The rate of electron transfer between the electrode and the analyte can be assessed by analyzing the shape and scan rate dependence of the voltammogram. gamry.com

Stability of Redox Species: By performing multiple cycles, the stability of the species generated upon oxidation or reduction can be evaluated. gamry.com Degradation of the compound upon redox cycling would result in changes to the voltammogram over successive scans. nih.gov

While specific experimental data for the cyclic voltammetry of this compound is not available in the cited literature, a hypothetical analysis would yield data that could be compiled into a table to summarize its electrochemical characteristics. The table below illustrates the type of parameters that would be determined from such an experiment. The nitrile functional groups in this compound are generally electrochemically stable and would likely require significant potentials for direct reduction or oxidation. canada.ca The long aliphatic chain would influence its solubility and diffusion characteristics in the electrolyte solution.

| Parameter | Description | Hypothetical Value/Observation for an Aliphatic Dinitrile |

|---|---|---|

| Oxidation Potential (Epa) | Potential at which oxidation occurs. | Expected at a high positive potential. |

| Reduction Potential (Epc) | Potential at which reduction occurs. | Expected at a high negative potential. |

| Peak Separation (ΔEp) | Difference between Epa and Epc. | Would indicate the reversibility of the redox process. |

| Peak Current Ratio (ipa/ipc) | Ratio of anodic to cathodic peak currents. | A value of ~1 would suggest a stable species after the initial redox event. |

| Scan Rate Dependence | Relationship between peak current and the square root of the scan rate. | A linear relationship would suggest a diffusion-controlled process. |

The interpretation of such data would provide a comprehensive understanding of the redox behavior of this compound, which is crucial for evaluating its potential use in areas like materials science or as a component in electrolyte solutions for high-voltage applications. canada.ca

Theoretical and Computational Studies of Undecanedinitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like undecanedinitrile. rsc.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and optimized geometry of a molecule. researchgate.net

Calculations for aliphatic dinitriles are often performed to understand their stability, reactivity, and suitability for various applications, such as in electrolytes for batteries. acs.orgacs.org The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, is optimized to find the lowest energy conformation. researchgate.net For this compound, the long, flexible nine-carbon chain allows for numerous possible conformers. The most stable conformation is typically an extended, linear-like structure to minimize steric hindrance.

The electronic properties are primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iqce.jpdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. iqce.jpekb.eg The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. dergipark.org.trirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. ekb.eg

Another important calculated property is the Mulliken atomic charge distribution, which provides insight into the electrostatic potential of the molecule. mdpi.com In this compound, the nitrogen atoms carry a significant negative partial charge, while the adjacent carbon atoms of the nitrile groups are positively charged, creating a dipole moment at each end of the molecule.

| Property | Adiponitrile (B1665535) (n=4) | Glutaronitrile (B146979) (n=3) | General Trend for Longer Chains |

| HOMO Energy (eV) | ~ -8.0 | ~ -8.1 | Expected to be in a similar range |

| LUMO Energy (eV) | ~ 1.5 | ~ 1.6 | Expected to be in a similar range |

| HOMO-LUMO Gap (eV) | ~ 9.5 | ~ 9.7 | Expected to be large, indicating high stability |

| Dipole Moment (Debye) | ~ 3.8 | ~ 4.0 | Dependent on conformation, but significant due to nitrile groups |

Molecular Dynamics Simulations of Dinitrile-Based Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scielo.org.mxmdpi.comnih.gov For systems involving this compound, particularly in the context of electrolytes, MD simulations provide valuable information on solvation structures, transport properties, and intermolecular interactions. acs.orgnih.govnih.gov

In the field of battery technology, dinitriles are investigated as potential co-solvents or additives in electrolytes due to their high dielectric constants and electrochemical stability. acs.orgacs.orgufinebattery.com MD simulations of dinitrile-based electrolytes, often containing a lithium salt like lithium bistrifluoromethanesulfonimide (LiTFSI), reveal how the dinitrile molecules interact with the lithium ions (Li⁺) and the counter-anions. acs.orgnih.gov

Studies on shorter-chain dinitriles like adiponitrile and glutaronitrile show that the nitrile groups coordinate with Li⁺ ions. acs.org The two nitrile groups of a single dinitrile molecule can coordinate with the same or different Li⁺ ions, leading to the formation of "bridging" structures and complex networked systems, especially at higher salt concentrations. acs.orgacs.org This networking significantly influences the electrolyte's properties, including its ionic conductivity. acs.org The long, flexible alkyl chain of this compound would likely enhance this bridging capability, potentially influencing the viscosity and transport properties of the electrolyte.

Key findings from MD simulations of dinitrile-based systems include:

Solvation Shell Structure: The simulations show the arrangement of dinitrile molecules and anions around the Li⁺ cations, forming a solvation shell. acs.org The number of dinitrile molecules in the first solvation shell and their orientation are key determinants of the electrolyte's performance. nih.gov

Temperature and Concentration Effects: The simulations can explore how changes in temperature and salt concentration affect the solvation structure and dynamics. acs.orgnih.gov For instance, an increase in temperature generally leads to faster diffusion and higher ionic conductivity, while an increase in concentration can lead to the formation of highly networked structures. acs.orgacs.org

Table 2: Parameters from Molecular Dynamics Simulations of Dinitrile Electrolytes Note: This table is based on findings for adiponitrile (ADN) and glutaronitrile (GLN) systems, as specific data for this compound is not available. It serves to illustrate the type of data obtained from MD simulations.

| Parameter | System | Observation | Reference |

| Li⁺ Coordination | LiTFSI in ADN/GLN | Li⁺ is coordinated by both the nitrogen atoms of the dinitrile and the oxygen atoms of the TFSI⁻ anion. Dinitriles often form bridging structures between cations. | acs.orgacs.org |

| Ionic Conductivity | LiTFSI in ADN | Ionic conductivity is concentration-dependent, with a peak at around 1.0 M before decreasing at higher concentrations due to increased viscosity and ion pairing. | acs.org |

| Network Formation | LiTFSI in ADN/GLN | Increasing salt concentration leads to the formation of highly networked structures involving cations, anions, and dinitrile molecules. | acs.orgacs.orgnih.gov |

Structure-Reactivity and Structure-Function Relationship Studies

Understanding the relationship between the molecular structure of this compound and its reactivity and function is crucial for its practical application. Computational studies play a key role in establishing these relationships, often through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

Structure-Reactivity: The reactivity of aliphatic nitriles can be linked to their electronic structure. For instance, in toxicological studies of aliphatic compounds, electrophilic reactivity is often quantified by the energy of the LUMO (E_LUMO). nih.govnih.gov A lower E_LUMO value suggests a higher susceptibility to nucleophilic attack, indicating greater electrophilic reactivity. nih.gov For this compound, the nitrile carbons are the primary electrophilic sites. The long alkyl chain, being electron-donating, may slightly increase the energy of the LUMO compared to very short-chain dinitriles, thus subtly modulating its reactivity.

QSAR models often correlate a biological or chemical effect with molecular descriptors. nih.govmdpi.com For aliphatic nitriles, toxicity has been modeled using descriptors like the octanol-water partition coefficient (log K_ow), which represents hydrophobicity, and E_LUMO. nih.govnih.gov The long nine-carbon chain of this compound would give it a high log K_ow value, making its reactivity and interaction with biological systems significantly influenced by its hydrophobicity.

Structure-Function: A primary area of interest for the function of this compound is its use in battery electrolytes. acs.orgacs.org The structure of the dinitrile directly impacts its function in several ways:

Chain Length and Flexibility: The long, flexible chain of this compound can affect the viscosity, thermal properties, and ionic conductivity of the electrolyte. mdpi.com While longer chains can increase viscosity, which may lower conductivity, their flexibility and ability to form bridging coordinations with cations could also be beneficial for creating a stable and favorable ion transport environment. acs.orgmdpi.com

Nitrile Groups: The two terminal nitrile groups provide high polarity, which is essential for dissolving lithium salts. batteryuniversity.com Their ability to coordinate with lithium ions is the basis of their function in the electrolyte, influencing the solvation environment and the formation of the Solid Electrolyte Interphase (SEI), a critical passivation layer on the anode. nih.govbatteryuniversity.com

Electrochemical Stability: The stability of the C-C and C-H bonds in the aliphatic backbone and the C≡N bond contributes to a wide electrochemical window, meaning the molecule does not easily get oxidized at the cathode or reduced at the anode. nih.gov Computational chemistry can predict the oxidation and reduction potentials to assess this stability.

By systematically studying dinitriles of varying chain lengths, from short ones like succinonitrile (B93025) and adiponitrile to longer ones like this compound, computational studies can help in designing electrolytes with optimized properties, such as high ionic conductivity, good thermal stability, and a wide electrochemical window. acs.orgresearchgate.net

Future Directions and Emerging Research Avenues for Undecanedinitrile

Development of Sustainable and Eco-Friendly Synthetic Strategies

The chemical industry's shift towards green chemistry principles has spurred research into more environmentally benign methods for producing essential compounds. researchgate.netrsc.org The synthesis of undecanedinitrile is a key area where sustainable strategies are being actively developed to replace traditional methods that may rely on harsh reagents or energy-intensive conditions.

Recent research has demonstrated several promising eco-friendly approaches. One notable method is the one-pot synthesis from aldehydes using hydroxylamine (B1172632) hydrochloride with red mud (RM), an industrial waste by-product, as a recyclable catalyst. google.com This process operates under microwave irradiation and in dry media, offering high yields and short reaction times, thereby minimizing energy consumption and waste. google.com Another innovative strategy involves the aerobic oxidative conversion of the corresponding dialdehyde (B1249045) using hexamethyldisilazane (B44280) (HMDS) as a nitrogen source. This reaction is catalyzed by 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) and a co-catalyst, using molecular oxygen as the ultimate oxidant at low temperatures and atmospheric pressure, which avoids the need for transition metal catalysts. Furthermore, photochemical synthesis in continuous-flow reactors represents a cutting-edge, green approach to producing dinitriles like this compound, offering scalability and efficient energy use. nih.govnih.gov

These methods align with the core principles of green chemistry by maximizing atom economy, utilizing waste materials as catalysts, employing safer solvents and reagents, and reducing energy requirements. researchgate.net

| Synthetic Strategy | Key Reagents/Catalysts | Core Principle | Advantages | Reference |

|---|---|---|---|---|

| Red Mud (RM) Catalyzed One-Pot Synthesis | Aldehyde, Hydroxylamine hydrochloride, Red Mud | Waste as Catalyst, Microwave Chemistry | High yield, short reaction time, recyclable catalyst, solvent-free. | google.com |

| TEMPO-Catalyzed Aerobic Oxidation | Aldehyde, HMDS, TEMPO, O₂ | Metal-Free Catalysis, Aerobic Oxidation | Mild conditions, high atom economy, environmentally friendly oxidant (O₂). | |

| Photochemical Continuous-Flow Synthesis | Substrate-specific photosensitizers | Photochemistry, Flow Chemistry | High energy efficiency, scalability, precise reaction control, improved safety. | nih.govnih.gov |

Exploration of Novel Advanced Material Architectures

The bifunctional nature of this compound makes it an attractive building block for the creation of advanced materials with tailored properties. researchgate.net The two nitrile groups can participate in various polymerization reactions or be chemically modified to introduce other functionalities, leading to materials with unique characteristics.

Furthermore, this compound is identified as a valuable intermediate for polymer additives and as a polymer precursor itself. medkoo.comsolubilityofthings.com The long, flexible C11 aliphatic chain combined with the reactive terminal groups allows for its incorporation into polymer backbones or as a cross-linking agent to modify the mechanical and thermal properties of plastics. nih.govontosight.ai For instance, dinitriles with similar chain lengths have been used to create specialized polymers, suggesting a direct pathway for this compound's use in developing new polymeric materials. google.com

| Material Application | Function of this compound | Potential Impact | Reference |

|---|---|---|---|

| Nonaqueous Electrolytes | Solvent/Additive | Improved battery stability and performance. | google.comgoogle.com |

| Polymer Synthesis | Monomer / Precursor | Creation of novel polymers with specific functionalities. | solubilityofthings.comgoogle.com |

| Polymer Additives | Modifier / Cross-linker | Enhancement of mechanical, thermal, or chemical properties of existing plastics. | medkoo.com |

Untapped Applications in Catalysis and Fine Chemical Synthesis

In the realm of fine chemical manufacturing, intermediates that offer versatility and reactivity are highly prized. ox.ac.ukwikipedia.org this compound serves as a valuable building block due to the reactivity of its two nitrile groups, which can be transformed into a wide array of other functional groups. medkoo.comsolubilityofthings.com This positions it as a key intermediate for synthesizing more complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries. medkoo.comontosight.aiarranchemical.ie

The conversion of the nitrile group is a cornerstone of organic synthesis. For example, this compound can be reduced to form the corresponding diamine, 1,11-undecanediamine. rsc.org This diamine can then be used as a monomer for the synthesis of polyamides or as a precursor for other nitrogen-containing compounds. The hydrolysis of the nitrile groups can yield a dicarboxylic acid, which is another important class of monomer for polyesters and polyamides. Its role as a precursor extends to the synthesis of various heterocyclic compounds, which are prevalent structures in many pharmaceutical drugs. medkoo.com The long aliphatic chain also makes it a suitable starting material for producing surfactants and lubricants. medkoo.com

While much of the current focus is on the synthesis of this compound, future research is expected to increasingly explore the synthesis from this compound, leveraging its structure to access a diverse range of valuable fine chemicals.

Interdisciplinary Research Integrating this compound with Other Scientific Fields

The study of this compound is not confined to chemistry alone; it extends into various scientific disciplines, creating opportunities for interdisciplinary research that can address complex challenges. univie.ac.atresearchgate.netnih.gov

One of the most prominent interdisciplinary connections is with environmental microbiology and biotechnology . Studies have shown that certain bacteria, such as strains of Pseudomonas, can utilize this compound as a sole source of carbon and nitrogen. science.gov This metabolic capability is of significant interest for bioremediation, as it suggests that these microorganisms could be used to degrade nitrile-containing pollutants in industrial wastewater or contaminated soil. ebsco.comnih.gov The enzymes involved in this process, known as nitrilases, are also of great interest for biocatalysis in green chemistry. arranchemical.ie

In atmospheric and environmental science , this compound has been identified as one of several nitrogen-containing organic compounds present in atmospheric particulate matter, often linked to biomass combustion. copernicus.orgnih.gov Studying its sources, transport, and fate in the atmosphere is crucial for understanding air quality and the atmospheric nitrogen cycle.

| Scientific Field | Context of this compound | Research Implication | Reference |

|---|---|---|---|

| Environmental Microbiology | Metabolized by bacteria (e.g., Pseudomonas). | Potential for bioremediation of nitrile pollutants. | arranchemical.iescience.gov |

| Atmospheric Science | Detected in atmospheric aerosols from biomass burning. | Tracer for pollution sources and role in atmospheric nitrogen cycle. | copernicus.org |

| Food/Fragrance Science | Identified in bacterial fermentation broth; used as a fragrance. | Contribution to natural flavors; biotechnological production of fragrances. | |

| Biotechnology | Product of biomass pyrolysis; substrate for nitrilase enzymes. | Conversion of biomass to chemicals; biocatalytic synthesis. | arranchemical.ie |

Q & A

Q. How can systematic reviews identify gaps in this compound research?

- Methodological Answer :

Database Search : Use SciFinder, Reaxys, and PubMed with keywords (e.g., “this compound synthesis,” “applications”).

Inclusion Criteria : Filter for peer-reviewed studies (post-2000) with full experimental details.

Trend Mapping : Create tables categorizing findings by application (e.g., catalysis, polymers) and highlight understudied areas .

Q. What ethical considerations apply when designing toxicological studies on this compound?

- Methodological Answer :